molecular formula C19H15N5 B5786561 3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B5786561
M. Wt: 313.4 g/mol
InChI Key: HGKNQTQOECYRNA-UHFFFAOYSA-N
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Description

3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile, also known as P7C3, is a small molecule that has been shown to promote neurogenesis and protect against neuronal cell death. It was first discovered in a high-throughput screen for compounds that promote the survival of newborn neurons in the hippocampus, a region of the brain important for learning and memory.

Mechanism of Action

The exact mechanism of action of 3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is not fully understood, but it is thought to act by promoting the survival of neurons through the activation of a cellular pathway known as the nicotinamide adenine dinucleotide (NAD) salvage pathway. This pathway is important for maintaining cellular energy levels and has been shown to play a role in neuronal survival.
Biochemical and physiological effects:
In addition to its neuroprotective effects, 3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile has also been shown to have other biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is its ability to promote the survival of neurons in a variety of experimental settings, including in vitro and in vivo models of neurodegenerative disease. However, there are also limitations to its use, including its relatively complex synthesis and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile, including the development of more efficient synthesis methods, the identification of its molecular targets, and the exploration of its potential therapeutic applications in humans. Additionally, further studies are needed to determine the long-term effects of 3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile on neuronal function and to assess its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile involves several steps, including the coupling of 3-pyridinylmethylamine with 3-methylpyridine-2-carboxylic acid, followed by cyclization and cyanation to form the final product. The process is relatively complex and requires several purification steps to obtain a pure compound.

Scientific Research Applications

3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile has been studied extensively in animal models of neurodegenerative diseases and has shown promise as a potential therapeutic agent. It has been shown to promote the survival of neurons in the hippocampus and other regions of the brain, and to protect against cell death caused by a variety of insults, including traumatic brain injury, stroke, and neurotoxicity.

properties

IUPAC Name

3-methyl-1-(pyridin-3-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5/c1-13-9-18(22-12-14-5-4-8-21-11-14)24-17-7-3-2-6-16(17)23-19(24)15(13)10-20/h2-9,11,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKNQTQOECYRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CN=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

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